molecular formula C16H23N3O2 B1456426 N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine CAS No. 223381-95-1

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine

Cat. No.: B1456426
CAS No.: 223381-95-1
M. Wt: 289.37 g/mol
InChI Key: QYNXRZLQTYRKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine typically involves the reaction of azetidine with p-methoxyphenylpiperazine under specific conditions. One common method includes the use of acetic anhydride as an acetylating agent to introduce the acetyl group . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acetylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine is unique due to its combination of an azetidine ring, a piperazine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13(20)19-11-15(12-19)18-9-7-17(8-10-18)14-3-5-16(21-2)6-4-14/h3-6,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXRZLQTYRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.